molecular formula C24H26N8O2 B11176810 2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11176810
M. Wt: 458.5 g/mol
InChI Key: QIUYZMXKZKCQIC-UHFFFAOYSA-N
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Description

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with a molecular formula of C21H24N6O2. This compound is notable for its intricate structure, which includes quinazoline and bipyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 6-methoxy-4-methylquinazoline with an appropriate amine, followed by cyclization and further functionalization to introduce the piperidine and bipyrimidine groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its combination of quinazoline and bipyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C24H26N8O2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H26N8O2/c1-14-17-11-16(34-3)7-8-19(17)28-22(26-14)31-23-29-20(12-21(33)30-23)18-13-25-24(27-15(18)2)32-9-5-4-6-10-32/h7-8,11-13H,4-6,9-10H2,1-3H3,(H2,26,28,29,30,31,33)

InChI Key

QIUYZMXKZKCQIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5)OC

Origin of Product

United States

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